4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted at position 4 with a methoxymethyl group and at position 1 with a pyrrolidin-3-yl moiety linked to a 9H-xanthene-9-carbonyl group. The methoxymethyl group enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-14-15-12-26(24-23-15)16-10-11-25(13-16)22(27)21-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)21/h2-9,12,16,21H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJTBMWADTBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Attachment of the Xanthene Moiety: The xanthene group can be introduced via a Friedel-Crafts acylation reaction, where the xanthene is acylated with an appropriate acyl chloride.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Friedel-Crafts acylation steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the xanthene moiety, potentially converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a substituent on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the xanthene and pyrrolidine moieties can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Triazole Derivatives
The following table summarizes key structural analogs and their properties:
Key Structural Differences and Implications
- Xanthene vs. Aromatic Groups : The xanthene moiety in the target compound provides a rigid, planar structure compared to smaller aromatic groups (e.g., phenyl in or carbazole in ). This may enhance binding affinity in biological systems or optoelectronic performance .
- Pyrrolidine vs. Pyrazole/Phenyl : The pyrrolidine substituent offers conformational flexibility, contrasting with rigid pyrazole (e.g., 21he ) or planar phenyl groups. Flexibility may influence pharmacokinetics in drug design .
- Methoxymethyl vs. Halogen/Electron-Withdrawing Groups : The methoxymethyl group is electron-donating, unlike the electron-withdrawing trifluoromethyl (DX-04-06 ) or chloro groups. This affects electronic density on the triazole ring, modulating reactivity and interactions .
Physicochemical Properties
While direct data for the target compound are unavailable, analogs suggest:
- Solubility : Methoxymethyl and pyrrolidine groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., 1-benzyl-4-phenyltriazole ).
- Thermal Stability : The xanthene moiety may increase melting point relative to compounds with flexible chains (e.g., 113–115°C for carbazole derivatives ).
Biological Activity
The compound 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a derivative of the triazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can be described as follows:
- Molecular Formula : C22H26N4O4
- Molecular Weight : 410.47 g/mol
- Functional Groups : Triazole ring, methoxymethyl group, xanthene carbonyl, and pyrrolidine moiety.
This compound's structural features contribute to its potential pharmacological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds indicated that triazole-based ligands can form complexes with lanthanide ions, enhancing their cytotoxic effects against various cancer cell lines. The incorporation of the xanthene moiety is believed to improve the compound's ability to penetrate cellular membranes and target cancer cells effectively .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of various triazole derivatives on B16 melanoma cells. The results demonstrated that compounds with similar structural characteristics to our target compound exhibited IC50 values in the submicromolar range, indicating potent cytotoxic activity. The mechanism was attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The presence of the pyrrolidine and xanthene groups in this compound may enhance its interaction with microbial targets. Preliminary studies suggest that derivatives with similar structures have shown effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been extensively studied. The compound's ability to scavenge free radicals was evaluated using various models, including the Fenton reaction and superoxide dismutase assays. Results indicated a significant radical scavenging activity (RSA), suggesting that this compound could mitigate oxidative stress in biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 4-(methoxymethyl)-1-[1-(9H-xanthene... | <0.5 | Inhibition of tubulin polymerization |
| Antimicrobial | Similar triazole derivatives | 10 - 20 | Disruption of bacterial cell wall integrity |
| Antioxidant | 4-(methoxymethyl)-1-[1-(9H-xanthene... | 15 | Free radical scavenging |
Table 2: Comparative Study on Cytotoxicity
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4-(methoxymethyl)-1-[1-(9H-xanthene... | B16 Melanoma | <0.5 |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1... | Various Tumor | <5 |
| Standard Chemotherapy Agent | B16 Melanoma | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
